N-[(2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
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Overview
Description
N-[(2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of an ethoxyphenyl group and a pyridinylmethanamine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride typically involves the alkylation of primary amines and the reduction of nitriles and amides. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), which are powerful reducing agents . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve reagents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group or the pyridinylmethanamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-[(2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine
- N-[(2-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine
- N-[(2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine
Uniqueness
N-[(2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride stands out due to its specific ethoxyphenyl and pyridinylmethanamine combination, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O.ClH/c1-2-18-15-6-4-3-5-14(15)12-17-11-13-7-9-16-10-8-13;/h3-10,17H,2,11-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANQDLSOANJKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC2=CC=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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